
3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one
Overview
Description
3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one, commonly known as FPPC, is a synthetic compound that belongs to the class of flavonoids. It is a highly potent and selective inhibitor of protein kinase C (PKC), which is a key enzyme involved in the regulation of various cellular processes. FPPC has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer biology and neurobiology.
Mechanism of Action
FPPC exerts its effects by selectively inhibiting the activity of 3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one, which is a key regulator of cell survival, proliferation, and differentiation. 3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one is activated by various extracellular signals and plays a critical role in the phosphorylation of downstream targets, including transcription factors, ion channels, and cytoskeletal proteins. By inhibiting 3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one, FPPC disrupts these signaling pathways and induces cell death or growth arrest.
Biochemical and Physiological Effects:
FPPC has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In the brain, FPPC has been found to enhance synaptic plasticity and memory formation by modulating the activity of ion channels and neurotransmitter receptors.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPPC is its high potency and selectivity for 3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one, which allows for precise modulation of cellular signaling pathways. Additionally, FPPC has been shown to exhibit low toxicity and minimal side effects in preclinical studies. However, its limited solubility and stability in aqueous solutions can pose challenges for experimental design and interpretation.
Future Directions
Future research on FPPC could focus on the development of novel analogs with improved solubility and pharmacokinetic properties. Additionally, further investigation of its mechanisms of action could provide insights into the molecular basis of cancer and neurodegenerative diseases. Lastly, clinical trials could be conducted to evaluate the safety and efficacy of FPPC as a potential therapeutic agent for cancer and neurological disorders.
Scientific Research Applications
FPPC has been widely used in scientific research to investigate the role of 3-phenyl-7-(3-phenylpropoxy)-4H-chromen-4-one in various biological processes. It has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells, making it a promising candidate for cancer therapy. Additionally, FPPC has been found to modulate synaptic plasticity and memory formation in the brain, suggesting its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-phenyl-7-(3-phenylpropoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c25-24-21-14-13-20(26-15-7-10-18-8-3-1-4-9-18)16-23(21)27-17-22(24)19-11-5-2-6-12-19/h1-6,8-9,11-14,16-17H,7,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLMUXBEKJRHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-7-(3-phenylpropoxy)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



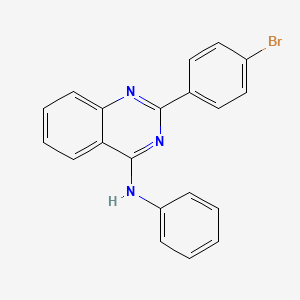
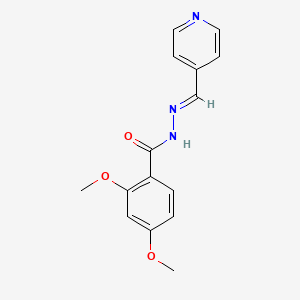

![4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate](/img/structure/B4778216.png)
![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)
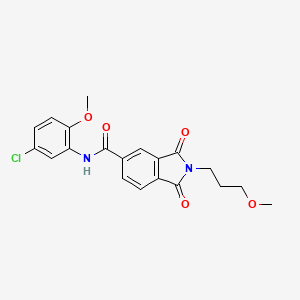
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4778229.png)
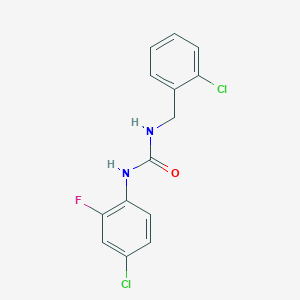
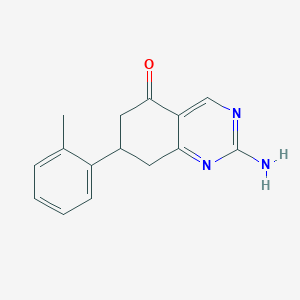
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4778257.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)
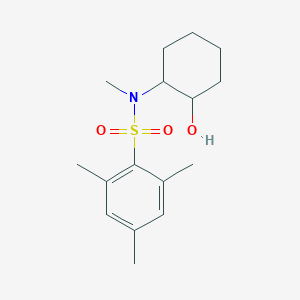
![3,5-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4778271.png)
